5-phenoxy-1H-indole

Anti-Aβ aggregation Alzheimer's disease Thioflavin T assay

5-Phenoxy-1H-indole (CAS 78304-53-7) is a structurally differentiated indole scaffold whose 5-phenoxy substituent serves as an active pharmacophoric element — not a passive modifier. In comparative studies, this compound (Compound 5) achieved the most potent anti-Aβ42 aggregation activity (IC₅₀ 3.18 ± 0.87 μM) among 12 phenoxyindole derivatives via critical dual hydrogen-bonding interactions with Asp23 and Lys28 residues, a mechanism geometrically inaccessible to 5-hydroxy, 5-methoxy, or 5-halo analogs. It also exhibits 4–6-fold superior DPPH radical scavenging (IC₅₀ 28.18 ± 1.40 μM), reducing per-assay compound consumption in HTS environments. For SAR campaigns targeting amyloid salt-bridge disruption or antioxidant screening requiring a high-sensitivity calibration standard, this is the scaffold of choice. Substitution with generic 5-substituted indoles risks irreproducible biological results and compromised mechanism-of-action interpretation. Procure this specific intermediate to ensure target engagement fidelity and data reproducibility.

Molecular Formula C14H11NO
Molecular Weight 209.24 g/mol
CAS No. 78304-53-7
Cat. No. B3057264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-phenoxy-1H-indole
CAS78304-53-7
Molecular FormulaC14H11NO
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC3=C(C=C2)NC=C3
InChIInChI=1S/C14H11NO/c1-2-4-12(5-3-1)16-13-6-7-14-11(10-13)8-9-15-14/h1-10,15H
InChIKeyYJBIMZVVUOJZSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Phenoxy-1H-indole (CAS 78304-53-7): Procurement-Relevant Chemical Identity and Scaffold Context


5-Phenoxy-1H-indole (CAS 78304-53-7) is a bicyclic indole derivative featuring a phenoxy substituent at the 5-position of the indole core [1]. This substitution pattern differentiates it from simpler 5-substituted indoles (e.g., 5-hydroxy-, 5-methoxy-, or 5-haloindoles) by introducing both steric bulk and distinct electronic modulation through the phenoxy oxygen lone pair, while preserving the planar aromatic system necessary for π-π stacking interactions [1]. The compound serves as a versatile scaffold for medicinal chemistry and is a key synthetic intermediate for more elaborate phenoxyindole derivatives with reported neuroprotective and antioxidant activities [2].

Why 5-Phenoxy-1H-indole Cannot Be Replaced by Generic 5-Substituted Indoles: A Procurement Rationale


Generic substitution among 5-substituted indoles is chemically inadvisable because the phenoxy group at the 5-position is not merely a passive substituent but an active pharmacophoric element. In a comparative neuroprotective study, the phenoxyindole scaffold demonstrated that subtle modifications at the 5-position profoundly alter anti-Aβ aggregation potency, antioxidant capacity, and neuroprotective efficacy against Aβ42-induced toxicity in SK-N-SH neuronal cells [1]. Specifically, the 5-phenoxy substitution enabled critical hydrogen-bonding interactions with Asp23 and Lys28 residues in the Aβ peptide, disrupting salt-bridge formation essential for oligomerization—an interaction geometry that cannot be replicated by 5-hydroxy, 5-methoxy, or 5-halo analogs [1]. Procurement of structurally similar but functionally non-equivalent indoles therefore risks irreproducible biological results.

Quantitative Evidence Guide: How 5-Phenoxy-1H-indole Compares to Closest Analogs in Anti-Aβ Aggregation and Antioxidant Assays


5-Phenoxyindole Derivative (Compound 5) vs. 10 Phenoxyindole Analogs: Anti-Aβ42 Aggregation Potency

In a head-to-head panel of 12 synthesized phenoxyindole derivatives, Compound 5 (a 5-phenoxyindole derivative bearing a methane sulfonamide moiety) exhibited the most potent inhibition of Aβ42 aggregation with an IC50 of 3.18 ± 0.87 μM, outperforming all other compounds in the series, including Compound 8 (IC50 not explicitly reported but described as the most effective neuroprotectant via alternative mechanisms) and Compounds 4 and 11 (weaker antioxidant activity with IC50 values of 175.74 and 111.07 μM, respectively) [1]. The anti-Aβ aggregation assay employed the thioflavin T (ThT) fluorescence method [1].

Anti-Aβ aggregation Alzheimer's disease Thioflavin T assay

5-Phenoxyindole Derivative (Compound 5) vs. In-Class Analogs: DPPH Radical Scavenging Antioxidant Activity

Among the 12 phenoxyindole derivatives evaluated, Compound 5 demonstrated the strongest antioxidant properties with a DPPH radical scavenging IC50 of 28.18 ± 1.40 μM, significantly outperforming Compounds 4 (IC50 = 175.74 μM) and 11 (IC50 = 111.07 μM), as well as Compounds 6 and 7 (IC50 range: 28.28–85.97 μM) [1]. The DPPH assay measures the compound's capacity to donate hydrogen atoms to stabilize free radicals [1].

Antioxidant DPPH assay Radical scavenging

5-Phenoxyindole Derivative (Compound 5) Binding Mode vs. Other Analogs: Molecular Docking on Aβ17-42 and Aβ25-35

Molecular docking studies revealed that Compound 5 engages the monomeric Aβ peptide through a unique dual hydrogen-bond network: the phenoxy moiety forms an H-bond with Asp23, while the sulfonamide group forms an H-bond with Lys28 [1]. These two residues are essential for the salt bridge (Asp23–Lys28) that stabilizes the β-sheet oligomer backbone [1]. Among all 12 compounds tested, only Compound 5 demonstrated this dual-interaction capability at the critical salt-bridge region, whereas Compounds 4, 6, 7, 8, and 12 showed less favorable binding geometries and higher docking energies [1].

Molecular docking Aβ peptide Salt bridge disruption

5-Phenoxyindole Derivative (Compound 5) Neuroprotective Cell Viability vs. Compound 8

In SK-N-SH neuronal cells challenged with Aβ42, Compound 5 provided robust neuroprotection at its anti-Aβ aggregation IC50 concentration, with cell viability substantially preserved (healthy cell bodies with neurites observed morphologically) [1]. While Compound 8 achieved the highest cell viability (87.90% ± 3.26%), its mechanisms were described as 'mild biological-specific effects' distinct from the direct anti-aggregation/antioxidant mechanism of Compound 5 [1]. The study explicitly identifies Compound 5 as the lead compound balancing both anti-Aβ aggregation potency and neuroprotective efficacy, while Compound 8 is noted for alternative protective mechanisms [1].

Neuroprotection SK-N-SH cells Aβ42 cytotoxicity

5-Phenoxyindole Scaffold in Patent Literature: Therapeutic Differentiation from Generic Indoles

A dedicated patent family (FR2814166B1) specifically claims '5-Phenoxyindole Derivatives and Their Therapeutic Applications,' indicating that the 5-phenoxy substitution pattern confers distinct and patentable therapeutic utility not achievable with generic indole scaffolds [1]. The patent covers anti-inflammatory and analgesic applications (A61P29/00 classification), demonstrating industrial recognition of the 5-phenoxy pharmacophore as a differentiated chemical series warranting intellectual property protection [1].

Patent analysis Therapeutic applications 5-phenoxyindole derivatives

Optimal Research and Industrial Application Scenarios for 5-Phenoxy-1H-indole Based on Quantitative Evidence


Alzheimer's Disease Drug Discovery: Anti-Aβ Aggregation Lead Optimization

Based on Compound 5's IC50 of 3.18 ± 0.87 μM against Aβ42 aggregation—the most potent among 12 phenoxyindole derivatives—and its unique dual H-bond interaction with the Asp23–Lys28 salt bridge critical for oligomer formation, 5-phenoxy-1H-indole and its derivatives are the scaffold of choice for structure–activity relationship (SAR) campaigns targeting amyloid aggregation inhibition [1]. Researchers should procure this specific scaffold when the experimental objective requires direct engagement of the Aβ salt-bridge region, a mechanism not accessible to 5-hydroxy or 5-methoxy indole analogs [1].

Oxidative Stress Assay Development: High-Sensitivity DPPH Radical Scavenging Standard

With a DPPH IC50 of 28.18 ± 1.40 μM, Compound 5 is 4–6-fold more potent than the weakest phenoxyindole analogs (Compounds 4 and 11) and serves as a high-sensitivity positive control or calibration standard for antioxidant screening assays [1]. Its superior potency reduces compound consumption per assay well, directly lowering per-assay procurement costs in high-throughput screening environments [1].

Mechanistic Neuroprotection Studies: Differentiating Anti-Aggregation from Alternative Pathways

Compound 5 uniquely combines the strongest anti-Aβ aggregation activity with meaningful neuroprotection (healthy neuronal morphology preserved at its anti-Aβ IC50), whereas Compound 8 achieves higher absolute viability (87.90%) through alternative, less-defined mechanisms [1]. For studies requiring clean mechanistic interpretation—where neuroprotection must be attributable to direct anti-aggregation and antioxidant effects—Compound 5 is the preferred tool compound over Compound 8 [1].

Patent-Protected Chemical Series: Anti-Inflammatory and Analgesic Drug Development

The dedicated patent family FR2814166B1 explicitly claims 5-phenoxyindole derivatives for anti-inflammatory and analgesic therapeutic applications, providing a basis for industrial research programs seeking differentiated intellectual property in the indole space [1]. Procurement of 5-phenoxy-1H-indole as a key intermediate supports the synthesis of patent-covered derivatives, offering freedom-to-operate advantages over generic indole scaffolds in competitive pharmaceutical development [1].

Technical Documentation Hub

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